molecular formula C22H30N2O4S B2789002 2-(4-methoxyphenyl)-N-(3-(2-phenylmorpholino)propyl)ethanesulfonamide CAS No. 954001-62-8

2-(4-methoxyphenyl)-N-(3-(2-phenylmorpholino)propyl)ethanesulfonamide

Cat. No.: B2789002
CAS No.: 954001-62-8
M. Wt: 418.55
InChI Key: GBAXKWDULPEUFV-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(3-(2-phenylmorpholino)propyl)ethanesulfonamide is a complex organic compound that features a methoxyphenyl group, a phenylmorpholino group, and an ethanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(3-(2-phenylmorpholino)propyl)ethanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyphenylamine with ethanesulfonyl chloride to form 2-(4-methoxyphenyl)ethanesulfonamide. This intermediate is then reacted with 3-(2-phenylmorpholino)propylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(3-(2-phenylmorpholino)propyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens or nitrating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(4-hydroxyphenyl)-N-(3-(2-phenylmorpholino)propyl)ethanesulfonamide.

    Reduction: Formation of 2-(4-methoxyphenyl)-N-(3-(2-phenylmorpholino)propyl)ethanamine.

    Substitution: Formation of various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

2-(4-methoxyphenyl)-N-(3-(2-phenylmorpholino)propyl)ethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(3-(2-phenylmorpholino)propyl)ethanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-hydroxyphenyl)-N-(3-(2-phenylmorpholino)propyl)ethanesulfonamide
  • 2-(4-methoxyphenyl)-N-(3-(2-phenylmorpholino)propyl)ethanamine
  • 2-(4-methoxyphenyl)-N-(3-(2-phenylmorpholino)propyl)ethanesulfonate

Uniqueness

2-(4-methoxyphenyl)-N-(3-(2-phenylmorpholino)propyl)ethanesulfonamide is unique due to the presence of both a methoxyphenyl group and a phenylmorpholino group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4S/c1-27-21-10-8-19(9-11-21)12-17-29(25,26)23-13-5-14-24-15-16-28-22(18-24)20-6-3-2-4-7-20/h2-4,6-11,22-23H,5,12-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBAXKWDULPEUFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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